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Compound of Interest

Compound Name: 1-Adamantanecarboxylic acid

Cat. No.: B032954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1-
adamantanecarboxylic acid, a versatile building block in organic synthesis and medicinal

chemistry. The unique, rigid, and lipophilic nature of the adamantane cage imparts desirable

properties to molecules, making its derivatives of significant interest in drug discovery and

materials science. This document details key reactions, experimental protocols, and the

application of 1-adamantanecarboxylic acid derivatives as enzyme inhibitors.

Core Reactivity and Derivative Synthesis
1-Adamantanecarboxylic acid serves as a robust scaffold for the synthesis of a variety of

derivatives, primarily through reactions involving the carboxylic acid moiety. The most common

transformations include the formation of esters, amides, and the conversion to the more

reactive 1-adamantanecarbonyl chloride.

Synthesis of 1-Adamantanecarboxylic Acid
The parent acid is typically synthesized via the Koch-Haaf reaction, which involves the

carboxylation of adamantane or its derivatives like 1-adamantanol or 1-bromoadamantane

using formic acid in the presence of a strong acid like sulfuric acid.[1] This method provides a

direct route to the adamantane-caged carboxylic acid.
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Key Reactions of 1-Adamantanecarboxylic Acid
The reactivity of 1-adamantanecarboxylic acid is dominated by the chemistry of its carboxyl

group. The bulky adamantyl group can introduce steric hindrance, influencing reaction rates

and conditions.

Esterification: The formation of esters is a common derivatization. This can be achieved

through standard Fischer esterification with an alcohol in the presence of an acid catalyst, or

more efficiently by first converting the carboxylic acid to its acid chloride.[2]

Amidation: Amides of 1-adamantanecarboxylic acid are readily prepared. A common

method involves the activation of the carboxylic acid with a coupling agent or conversion to

the acid chloride, followed by reaction with an amine.[3]

Acid Chloride Formation: 1-Adamantanecarbonyl chloride is a key intermediate for

synthesizing esters and amides under milder conditions. It is typically prepared by reacting

1-adamantanecarboxylic acid with thionyl chloride.

Quantitative Data on Derivative Synthesis
The following tables summarize yields and physical properties for representative derivatives of

1-adamantanecarboxylic acid.
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Derivative Reagents Solvent Yield (%)
Melting
Point (°C)

Reference

Methyl 1-

adamantanec

arboxylate

Methanol,

Sulfuric Acid
Chloroform

90 (from

crude acid)
38-39 [1]

1-

Adamantanec

arboxamide

Triethylamine

, Ethyl

Chloroformat

e, NH4OH

THF 97 189 [2]

1-

Adamantanec

arbonyl

chloride

Thionyl

Chloride
Toluene - 49-51

Hydrazide of

1-

adamantanec

arboxylic acid

Hydrazine

Hydrate
Ethanol - - [4]

Note: Yields can vary based on reaction scale and purification methods.

Experimental Protocols
Synthesis of 1-Adamantanecarboxylic Acid (Koch-Haaf
Reaction)
This procedure illustrates a general method for carboxylating saturated hydrocarbons with a

tertiary hydrogen.[1]

Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, thermometer, dropping

funnel, and gas-outlet tube, add 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride,

and 13.6 g (0.100 mole) of adamantane.

Initiation: Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.
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Carboxylation: Add a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of

98–100% formic acid dropwise over 1–2 hours, maintaining the temperature at 17–25°C.

Quenching: Stir the reaction mixture for an additional 30 minutes and then pour it onto 700 g

of crushed ice.

Extraction: Separate the layers and extract the aqueous layer with three 100-ml portions of

carbon tetrachloride.

Purification: Combine the organic layers and shake with 110 ml of 15N ammonium

hydroxide. The crystalline ammonium 1-adamantanecarboxylate will separate and can be

collected by filtration. The salt is then acidified with hydrochloric acid and extracted with

chloroform. Evaporation of the chloroform yields crude 1-adamantanecarboxylic acid.

Recrystallization: Recrystallize the crude product from a mixture of methanol and water to

yield the pure acid (10–11 g, 56–61% yield) with a melting point of 175–176.5°C.[1]

Synthesis of 1-Adamantanecarbonyl Chloride
Reaction: To a suspension of 1-adamantanecarboxylic acid (0.126 mol) in toluene (32 ml),

add thionyl chloride (0.164 mol) dropwise at 70°C.

Reaction Completion: Stir the reaction mixture at this temperature for 8 hours.

Work-up: Remove the excess thionyl chloride as an azeotrope with toluene.

Crystallization: Cool the mixture and allow it to crystallize at -15°C to obtain 1-

adamantanecarbonyl chloride.

Synthesis of Methyl 1-Adamantanecarboxylate
Esterification: Reflux a mixture of crude 1-adamantanecarboxylic acid (e.g., 5g), methanol

(15mL), and 2 mL of 98% sulfuric acid for 2 hours.[2]

Work-up: Pour the cooled solution into 10 volumes of water and extract with chloroform.

Purification: Wash the chloroform extract with water, dry over calcium chloride, and distill to

collect methyl 1-adamantanecarboxylate at 77–79°C (1 mm Hg).[1][2] The melting point is
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38–39°C.[1][2]

Synthesis of 1-Adamantanecarboxamide
Activation: To a stirred and cooled (-10°C) solution of 1-adamantanecarboxylic acid (27.74

mmol) and triethylamine (33.27 mmol) in THF (80 ml), add ethyl chloroformate (36.06 mmol).

A white precipitate will form.

Amidation: Stir the mixture at the same temperature for 30 minutes, then add 30% aqueous

ammonia (20 ml).

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an

additional 30 minutes.

Isolation: Evaporate the THF under reduced pressure. Filter the resulting solid and wash with

cold water to afford 1-adamantanecarboxamide as a white solid (97% yield).

Characterization:

IR (KBr): 3515, 3422, 2899, 2853, 1634, 1596 cm⁻¹

¹H NMR (300 MHz, DMSO-d₆): δ 1.64-1.69 (m, 6H), 1.73-1.74 (m, 6H), 1.94 (brs, 3H),

6.68 (brs, 1H), 6.94 (brs, 1H)

Application in Drug Development: DGAT1 Inhibition
Derivatives of 1-adamantanecarboxylic acid have shown promise as inhibitors of

Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme that plays a key role in triglyceride

synthesis.[5][6] DGAT1 inhibitors are being investigated for the treatment of metabolic

disorders such as obesity and type 2 diabetes.[5]

DGAT1 Signaling Pathway and Inhibition
DGAT1 catalyzes the final step in the synthesis of triglycerides by converting diacylglycerol

(DAG) and acyl-CoA into triglycerides.[5] Inhibitors containing the 1-adamantanecarboxylic
acid moiety can block the active site of the DGAT1 enzyme, preventing its natural substrates

from binding.[5] This leads to a reduction in triglyceride synthesis and storage.
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Start:
1-Adamantanecarboxylic Acid

Reaction:
- Esterification or

- Amidation

Aqueous Work-up:
- Quenching
- Extraction

Drying:
- Anhydrous Na2SO4 or MgSO4

Solvent Evaporation

Purification:
- Recrystallization or

- Column Chromatography

Characterization:
- NMR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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